Macitentan impurity A is classified as a pharmaceutical impurity. It arises during the chemical synthesis of Macitentan, which is an endothelin receptor antagonist. The specific structural characteristics and formation pathways of impurity A can vary based on the synthetic methods employed. Its identification and quantification are essential for ensuring the quality and compliance of pharmaceutical products containing Macitentan.
The synthesis of Macitentan impurity A typically involves several chemical reactions that can lead to the formation of various byproducts. The following outlines key methods used in its synthesis:
The molecular structure of Macitentan impurity A can be analyzed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The chemical formula for impurity A is typically represented as C13H14BrClN4O2S, indicating the presence of bromine and chlorine atoms along with a pyrimidine core structure .
Macitentan impurity A participates in several chemical reactions during its synthesis:
These reactions highlight the complexity involved in synthesizing high-purity Macitentan and controlling impurities like impurity A.
Characterization techniques such as High-Performance Liquid Chromatography (HPLC) are employed to determine purity levels and quantify impurities in pharmaceutical formulations.
Macitentan impurity A plays a significant role in:
Impurity profiling constitutes a cornerstone of pharmaceutical development, aimed at identifying and quantifying trace-level contaminants that may compromise drug safety. For macitentan, this process involves monitoring over 35 potential impurities, including degradation products and synthesis-related compounds like Impurity A [1]. Advanced chromatographic techniques, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), serve as the primary analytical tool for impurity detection. A validated stability-indicating method—employing a binary solvent gradient (e.g., phosphate buffer and acetonitrile)—enables the separation of Impurity A from macitentan and other structurally similar compounds within 48 minutes [8].
Forced degradation studies further illuminate the impurity’s origins. Macitentan tablets subjected to hydrolytic stress (1N HCl at 80°C) show significant degradation, with Impurity A levels rising up to 2.3% under acidic conditions. In contrast, oxidative (6% H₂O₂) and photolytic stresses exhibit minimal impact on its formation [8]. Mass balance evaluations, consistently exceeding 96%, confirm the method’s capability to quantify Impurity A without interference from excipients or degradation by-products [8].
Table 1: Analytical Techniques for Macitentan Impurity Profiling
Technique | Conditions | Detection of Impurity A |
---|---|---|
RP-HPLC | C18 column; gradient of phosphate buffer and acetonitrile (pH 3.0) | Retention time: 12.7 min; resolution >2.0 |
Liquid chromatography-mass spectrometry (LC-MS) | Electrospray ionization (ESI+); m/z range: 100–800 | [M+H]⁺ at m/z 547.0 |
¹H/¹³C nuclear magnetic resonance (NMR) | DMSO-d₆; 400/100 MHz | Characteristic shifts: δ 8.5 (s, 1H, SO₂NH₂), δ 7.8 (d, 2H, Ar-H) |
Structurally, Impurity A arises from the absence of the N-propyl group on the sulfamide functionality of macitentan. This modification reduces its molecular weight by 42 Da compared to the parent compound and alters its polarity, leading to distinct chromatographic behavior [7] [9]. The impurity’s synthesis involves the reaction of 5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinamine with sulfamide derivatives under controlled conditions, omitting the propylation step [9].
Functionally, Impurity A exhibits negligible pharmacological activity. While macitentan potently inhibits endothelin receptors (ETA IC₅₀: 0.5 nM; ETB IC₅₀: 391 nM), Impurity A demonstrates >1,000-fold weaker binding affinity due to the loss of the propyl group, which is critical for receptor interaction [1] [6]. Despite its low bioactivity, the impurity’s chemical reactivity poses risks. It may undergo further transformation under thermal stress (105°C), forming dimeric or oxidative derivatives that complicate the impurity profile [5] [8].
Formation Pathways:
The International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2) mandate stringent controls for impurities in new drug substances and products. For macitentan, Impurity A falls under "Qualification" thresholds, requiring identification if it exceeds 0.10% of the API concentration [1] [3]. Regulatory submissions must include:
Table 2: ICH Regulatory Thresholds for Macitentan Impurity A
Parameter | Threshold | Compliance Strategy for Impurity A |
---|---|---|
Reporting threshold | 0.05% | Routine monitoring via HPLC |
Identification threshold | 0.10% | LC-MS and NMR characterization |
Qualification threshold | 0.15% | Toxicological assessment via (Q)SAR |
Specification limit | 0.20% | Process optimization and purification |
Qualification Strategies:
Strict adherence to these strategies ensures global regulatory compliance and minimizes reprocessing costs due to out-of-specification impurities [7] [9].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8